9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
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Overview
Description
The compound 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a complex organic molecule that features a piperazine ring, a hydroxyethyl group, and a beta-carboline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves multiple steps, starting from readily available precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the beta-carboline core can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
N-(2-Hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid): Another buffer compound with comparable properties.
Uniqueness
9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is unique due to its beta-carboline core, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H30N4O3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C21H30N4O3/c1-22-7-6-18-17-4-2-3-5-19(17)25(20(18)21(22)28)15-16(27)14-24-10-8-23(9-11-24)12-13-26/h2-5,16,26-27H,6-15H2,1H3 |
InChI Key |
LARLRNCEQRCZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN4CCN(CC4)CCO)O |
Origin of Product |
United States |
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